N-(3-methoxyphenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Naphthalene Ring: This step involves the coupling of the naphthalene moiety to the pyridazinone core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions where the methoxyphenyl group is introduced to the acetamide backbone.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and organometallic reagents under appropriate conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique structure.
Biology:
Drug Development:
Biological Probes: Can be used in the study of biological pathways and mechanisms.
Medicine:
Therapeutics: Potential use in the treatment of diseases due to its pharmacological properties.
Diagnostics: May be used in diagnostic assays and imaging.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
N-(3-methoxyphenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other pyridazinone derivatives, naphthalene-based compounds, and methoxyphenyl-containing molecules.
Uniqueness:
Structural Complexity: The combination of pyridazinone, naphthalene, and methoxyphenyl groups makes it unique.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and applications.
Comparison with Similar Compounds
- N-(3-methoxyphenyl)-2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
- This compound
- This compound
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C23H19N3O3/c1-29-18-9-5-8-17(14-18)24-22(27)15-26-23(28)13-12-21(25-26)20-11-4-7-16-6-2-3-10-19(16)20/h2-14H,15H2,1H3,(H,24,27) |
InChI Key |
GMDCSKXMGDSKDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.